N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)
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Overview
Description
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride, also known as Alfuzosin Hydrochloride Impurity E (EP), is a chemical compound that serves as an impurity in the synthesis of Alfuzosin Hydrochloride. Alfuzosin Hydrochloride is a medication used to treat benign prostatic hyperplasia (BPH). The impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride involves multiple steps. The initial step typically includes the formation of the quinazoline core, followed by the introduction of the amino and methoxy groups. The final steps involve the attachment of the propyl chain and the formamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction conditions. Quality control measures are stringent to ensure that the impurity levels are within acceptable limits.
Chemical Reactions Analysis
Types of Reactions
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Alfuzosin Hydrochloride.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Important in pharmaceutical research for the development and quality control of Alfuzosin Hydrochloride.
Industry: Utilized in the manufacturing process of Alfuzosin Hydrochloride to monitor and control impurity levels.
Mechanism of Action
The mechanism of action of N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride is not well-documented, as it is primarily an impurity. its structural similarity to Alfuzosin Hydrochloride suggests that it may interact with similar molecular targets, such as alpha-1 adrenergic receptors. These interactions could potentially influence the pharmacological activity of the final drug product.
Comparison with Similar Compounds
Similar Compounds
Alfuzosin Hydrochloride: The parent compound used to treat BPH.
Terazosin Hydrochloride: Another alpha-1 adrenergic receptor antagonist used for similar indications.
Doxazosin Mesylate: A compound with a similar mechanism of action, used to treat hypertension and BPH.
Uniqueness
N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride is unique due to its specific structure and role as an impurity in Alfuzosin Hydrochloride synthesis. Its presence and control are crucial for ensuring the safety and efficacy of the final pharmaceutical product.
Properties
Molecular Formula |
C15H22ClN5O3 |
---|---|
Molecular Weight |
355.82 g/mol |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]formamide;hydrochloride |
InChI |
InChI=1S/C15H21N5O3.ClH/c1-20(6-4-5-17-9-21)15-18-11-8-13(23-3)12(22-2)7-10(11)14(16)19-15;/h7-9H,4-6H2,1-3H3,(H,17,21)(H2,16,18,19);1H |
InChI Key |
WDUDTIDZPBHSIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC=O)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl |
Origin of Product |
United States |
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